1H NMR spectrum of (4-Chloro-2-fluoro-6-methylphenyl)boronic acid
1H NMR spectrum of (4-Chloro-2-fluoro-6-methylphenyl)boronic acid
The following technical guide provides an in-depth analysis of the
Technical Guide: H NMR Characterization of (4-Chloro-2-fluoro-6-methylphenyl)boronic acid
Executive Summary & Structural Logic
Compound: (4-Chloro-2-fluoro-6-methylphenyl)boronic acid
Formula:
The NMR analysis of this compound is non-trivial due to three competing factors:
-
Fluorine Coupling (
F): The presence of a fluorine atom at the ortho position creates significant signal splitting ( ) that complicates the aromatic region. -
Boroxine Equilibrium: Like most boronic acids, this compound exists in a dynamic equilibrium with its trimeric anhydride (boroxine), which can lead to "ghost peaks" or signal broadening.
-
Quadrupolar Relaxation: The boron nucleus (
B) can induce line broadening in protons on adjacent carbons (though less pronounced in H than C).
Structural Numbering & Spin System
To ensure accurate assignment, we utilize the following numbering scheme:
-
Position 1: Boronic Acid group (
)[1] -
Position 2: Fluorine (
)[2][3][4][5] -
Position 3: Aromatic Proton (
) -
Position 4: Chlorine (
) -
Position 5: Aromatic Proton (
) -
Position 6: Methyl group (
)
The Spin System:
-
: Located between F and Cl. Expect a Doublet of Doublets (dd) . It couples to
(large ) and (small ). -
: Located between Cl and Me. Expect a Doublet (d) or broad singlet. It couples to
(small ). -
: Methyl protons. Expect a Singlet (s) or Doublet (d) (small
long-range coupling is possible).
Experimental Protocol (Self-Validating)
The choice of solvent is the single most critical variable in obtaining a clean spectrum for this compound.
A. Solvent Selection Strategy
-
Recommended: DMSO-d
(Dimethyl sulfoxide-d ).-
Why: DMSO forms strong hydrogen bonds with the boronic acid hydroxyls, stabilizing the monomeric acid form and slowing the proton exchange. This allows the
protons to be visualized as a distinct singlet/broad peak around 8.0–9.5 ppm.
-
-
Alternative: CD
OD (Methanol-d ).-
Why: Useful if the sample is wet. However, the acidic protons will exchange with deuterium, causing the
signal to disappear.
-
-
Avoid: CDCl
(Chloroform-d).-
Risk: Poor solubility and promotion of boroxine (anhydride) formation, leading to complex, overlapping spectra.
-
B. Sample Preparation Workflow
To prevent "ghost peaks" from the boroxine trimer, follow this specific protocol:
Figure 1: Sample preparation workflow to ensure monomeric boronic acid species.
Spectral Assignment & Data Analysis[3][4][6]
The following table summarizes the expected chemical shifts and coupling constants in DMSO-d
Quantitative Data Table
| Proton Group | Position | Multiplicity | Integral | Coupling Constants ( | |
| Boronic OH | 8.0 – 8.5 | Broad Singlet | 2H | Exchangeable. Disappears in D | |
| Aromatic H3 | Pos 3 | 7.2 – 7.4 | dd | 1H | Diagnostic Signal. Deshielded by Cl and F. • |
| Aromatic H5 | Pos 5 | 7.0 – 7.2 | d (or br s) | 1H | Shielded relative to H3. • |
| Methyl | Pos 6 | 2.3 – 2.5 | s (or d) | 3H | Benzylic Methyl. Appears as a singlet. • May show slight broadening or splitting ( |
| Solvent | DMSO | 2.50 | Quintet | - | Residual solvent peak (Reference). |
| Water | H | 3.33 | Broad s | - | Variable position; depends on sample dryness. |
Detailed Mechanistic Analysis[7][8][9]
1. The Fluorine Effect (The "dd" at ~7.3 ppm)
The proton at Position 3 (
-
Mechanism: Through-bond interaction between
H and F nuclei. -
Observation: You will see a "wide" doublet (split by F) where each leg is further split into a "narrow" doublet (by H5). If the resolution is low, this may look like a triplet, but it is physically a doublet of doublets (dd).
2. The Methyl Group Anomaly
While typically a singlet, the methyl group at Position 6 is spatially close to the Fluorine at Position 2 (both are ortho to the Boron). However, they are chemically separated by 4 bonds (
-
Observation: In high-field instruments (400 MHz+), the methyl peak at ~2.4 ppm may appear as a doublet with
Hz. This is not an impurity; it is the long-range F coupling.
Troubleshooting & Artifacts
Scenario A: "I see two sets of methyl peaks."
Diagnosis: Boroxine Formation.[6] Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).
-
The Fix: Add 1-2 drops of D
O to the NMR tube and shake. This forces the equilibrium back to the monomeric acid species (hydrolysis).
Scenario B: "The aromatic peaks are extremely broad."
Diagnosis: Restricted Rotation or Quadrupolar Relaxation.
The bulky substituents (Cl, F, Me) surrounding the Boron atom can restrict the rotation of the
-
The Fix: Run the experiment at elevated temperature (e.g., 320 K) to sharpen the signals.
Scenario C: "Missing OH peaks."
Diagnosis: Proton Exchange. If the solvent is "wet" or if MeOD was used, the acidic protons exchange with deuterium.
-
Verification: This confirms the identity of the OH protons. If they disappear upon D
O shake, they are confirmed as exchangeable protons.
Structural Visualization
The following diagram illustrates the coupling pathways that define the spectrum.
Figure 2: Spin-spin coupling network. The F-H3 interaction is the dominant feature.
References
-
Boronic Acid-Boroxine Equilibrium: Hall, D. G.[7] (Ed.).[4][6] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Fluorine-Proton Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[8]
-
Solvent Effects in NMR: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
General Spectral Data for Substituted Boronic Acids: National Center for Biotechnology Information. PubChem Compound Summary for (4-chloro-2-fluorophenyl)boronic acid (Analogous structure for shift comparison).
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - (4-chloro-2-fluorophenyl)boronic acid (C6H5BClFO2) [pubchemlite.lcsb.uni.lu]
- 3. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]
- 4. rsc.org [rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. reddit.com [reddit.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Influence of fluorine substituents on the NMR properties of phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
